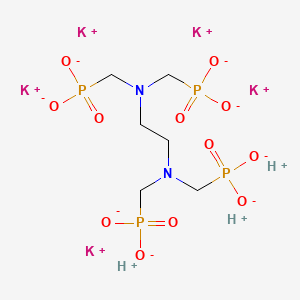
Pentapotassium trihydrogen (ethylenebis(nitrilobis(methylene)))tetrakisphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentapotassium trihydrogen (ethylenebis(nitrilobis(methylene)))tetrakisphosphonate is a coordination compound containing phosphonate groups and metal ions. It is known for its chelating properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentapotassium trihydrogen (ethylenebis(nitrilobis(methylene)))tetrakisphosphonate typically involves the reaction of ethylenediamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{Ethylenediamine} + \text{Formaldehyde} + \text{Phosphorous Acid} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pH, and reactant concentrations. The product is then purified through filtration and crystallization processes to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
Pentapotassium trihydrogen (ethylenebis(nitrilobis(methylene)))tetrakisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized phosphonate derivatives.
Reduction: Reduction reactions can convert the compound into reduced phosphonate forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic and inorganic substituents. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include various phosphonate derivatives, which can be further utilized in different applications.
Scientific Research Applications
Pentapotassium trihydrogen (ethylenebis(nitrilobis(methylene)))tetrakisphosphonate has a wide range of scientific research applications, including:
Chemistry: Used as a chelating agent in complexometric titrations and as a stabilizer in various chemical reactions.
Biology: Employed in biochemical assays and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in water treatment processes, corrosion inhibition, and as a scale inhibitor in various industrial applications.
Mechanism of Action
The mechanism of action of pentapotassium trihydrogen (ethylenebis(nitrilobis(methylene)))tetrakisphosphonate involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, preventing them from participating in unwanted chemical reactions. This chelating property is crucial in its applications as a stabilizer, inhibitor, and therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
Sodium tripolyphosphate: Another phosphonate compound used in water treatment and as a detergent builder.
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent in various applications, including medicine and industry.
Nitrilotriacetic acid (NTA): Similar to EDTA, used as a chelating agent and in water treatment.
Uniqueness
Pentapotassium trihydrogen (ethylenebis(nitrilobis(methylene)))tetrakisphosphonate is unique due to its specific structure, which provides enhanced chelating properties and stability compared to other similar compounds. Its ability to form stable complexes with a wide range of metal ions makes it particularly valuable in various applications.
Properties
CAS No. |
93983-26-7 |
|---|---|
Molecular Formula |
C6H15K5N2O12P4 |
Molecular Weight |
626.58 g/mol |
IUPAC Name |
pentapotassium;hydron;N,N,N',N'-tetrakis(phosphonatomethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C6H20N2O12P4.5K/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;;;;;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;/q;5*+1/p-5 |
InChI Key |
IAUVWXXAJJAVEB-UHFFFAOYSA-I |
Canonical SMILES |
[H+].[H+].[H+].C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[K+].[K+].[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















